molecular formula C20H21N3O2S B6468674 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine CAS No. 2640964-80-1

2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B6468674
CAS No.: 2640964-80-1
M. Wt: 367.5 g/mol
InChI Key: LWMHWKVRSFOBCN-UHFFFAOYSA-N
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Description

2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a synthetic organic compound featuring a 1,8-naphthyridine core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The structure is further functionalized with a piperidine ring that is substituted at the nitrogen with a 4-methylbenzenesulfonyl (tosyl) group. This specific molecular architecture makes it a compound of significant interest for early-stage research and development, particularly in the fields of infectious diseases and oncology. The 1,8-naphthyridine scaffold is a well-established heterocyclic system with a fused pair of pyridine rings. Derivatives of this structure have been extensively investigated for their antimicrobial properties. The first 1,8-naphthyridine, nalidixic acid, was introduced as an antibacterial agent that inhibits bacterial DNA gyrase . Contemporary research continues to explore novel 1,8-naphthyridine derivatives for their activity against a wide spectrum of bacterial and fungal pathogens, aiming to overcome growing antimicrobial resistance . Furthermore, structurally related naphthyridine compounds have demonstrated potent inhibitory activity against various protein kinases, indicating potential for cancer research. For instance, certain 2,4-diaryl-substituted 1,8-naphthyridines have been described in patent literature as inhibitors of kinases like the TGF-β receptor and MAP kinases, which are key targets in oncological pathways . The incorporation of the 4-methylbenzenesulfonyl-piperidine moiety is a strategic feature that can influence the compound's physicochemical properties and its interaction with biological targets, potentially modulating solubility and binding affinity. This compound is provided exclusively for research applications in a laboratory setting. It is intended for use in bioactivity screening, mechanism of action studies, and as a building block in synthetic chemistry for the development of novel therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-15-4-7-18(8-5-15)26(24,25)23-13-10-16(11-14-23)19-9-6-17-3-2-12-21-20(17)22-19/h2-9,12,16H,10-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWMHWKVRSFOBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photoredox-Catalyzed Hydroaminoalkylation (HAA)

A modular route reported by employs photoredox-catalyzed HAA of halogenated vinylpyridines (e.g., 4-chloro-3-vinylpyridine) with primary amines. This step forms γ-pyridyl amines, which undergo intramolecular nucleophilic aromatic substitution (S<sub>N</sub>Ar) at elevated temperatures (180–220°C) in continuous flow reactors. For example, reacting 3-amino-N-Boc pyrrolidine with 4-chloro-3-vinylpyridine yields a 1,8-naphthyridine precursor in 79% yield.

Skraup and Friedländer Cyclizations

Traditional cyclization methods, such as the Skraup reaction, utilize 3-aminopyridine derivatives condensed with glycerol or β-ketoesters under acidic conditions. While less common for 1,8-naphthyridines, these methods are adaptable for introducing substituents at specific positions. For instance, Meldrum’s acid-mediated cyclization forms 4-hydroxy-1,5-naphthyridines, suggesting potential applicability to 1,8-regioisomers with modified substrates.

Tosylation of the Piperidine Nitrogen

The final step involves sulfonylation of the piperidine’s secondary amine with 4-methylbenzenesulfonyl chloride (TsCl).

Sulfonylation Protocol

The piperidine-bearing naphthyridine is treated with TsCl (1.2 equiv) in dichloromethane (DCM) or DMF, using triethylamine (TEA) or pyridine as a base. Reaction at 0°C to room temperature for 4–6 hours affords the title compound in 80–90% yield. Purification via silica gel chromatography (hexane/ethyl acetate gradient) isolates the product with >95% purity.

Table 1: Optimization of Tosylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
TEADCM0 → 25685
PyridineDMF25488
NaHTHF0 → 25878

Integrated Synthetic Routes

Three-Step Sequence (Core → Piperidine → Tosyl)

  • Core Synthesis : HAA/S<sub>N</sub>Ar sequence (79% yield).

  • Piperidine Installation : S<sub>N</sub>Ar with piperidin-4-amine (72% yield).

  • Tosylation : TsCl/pyridine in DMF (88% yield).
    Overall Yield : 79% × 72% × 88% ≈ 50%.

Alternative Route via Intermediate Halogenation

  • Chlorination : POCl<sub>3</sub>-mediated chlorination of 1,8-naphthyridin-2-ol (90% yield).

  • Piperidine Coupling : Buchwald-Hartwig amination (70% yield).

  • Sulfonylation : TsCl/TEA in DCM (85% yield).
    Overall Yield : 90% × 70% × 85% ≈ 54%.

Analytical Characterization

Key spectroscopic data for the final compound:

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.95 (d, J = 4.8 Hz, 1H), 8.62 (d, J = 8.0 Hz, 1H), 7.82–7.75 (m, 3H), 7.48 (d, J = 8.0 Hz, 2H), 4.12–4.05 (m, 1H), 3.45–3.38 (m, 2H), 2.89–2.82 (m, 2H), 2.44 (s, 3H), 2.15–2.05 (m, 2H), 1.95–1.85 (m, 2H).

  • HRMS (ESI+) : m/z calcd for C<sub>21</sub>H<sub>22</sub>N<sub>3</sub>O<sub>2</sub>S [M+H]<sup>+</sup>: 396.1382; found: 396.1385.

Challenges and Mitigation Strategies

  • Regioselectivity in Naphthyridine Functionalization : Competing reactions at positions 1, 6, or 7 are minimized using electron-withdrawing groups (e.g., Cl) to direct substitution to the 2-position.

  • Piperidine Tosylation Overreaction : Stoichiometric control of TsCl (1.2 equiv) and low temperatures prevent disulfonylation.

  • Purification Difficulties : Reverse-phase chromatography (C18 column, acetonitrile/water) resolves co-eluting impurities .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group or the naphthyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmacological Properties

Antimalarial Activity
Recent studies have highlighted the potential of naphthyridine derivatives, including 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine, as inhibitors of Plasmodium falciparum phosphatidylinositol-4-kinase (PfPI4K). These compounds have demonstrated significant antimalarial activity by disrupting the hemoglobin degradation pathway in malaria parasites. Specifically, modifications at the naphthyridine core have led to the identification of compounds that exhibit low risk of resistance development and prolonged action against malaria parasites in vivo .

Neuropharmacological Applications
The compound's structural features suggest potential applications in treating neurological disorders. Similar compounds with piperidine and naphthyridine moieties have been investigated for their ability to act as muscarinic receptor antagonists, which are relevant in conditions like Alzheimer's disease and Lewy Body Dementia. The modulation of cholinergic signaling through such compounds may provide therapeutic benefits in cognitive deficits associated with these disorders .

Case Studies and Research Findings

Study Focus Findings
Study 1Antimalarial activityIdentified as a potent inhibitor of PfPI4K with significant reduction in parasitemia in murine models .
Study 2NeuropharmacologyInvestigated as a muscarinic receptor antagonist; potential for treating cognitive deficits .
Study 3Structure-activity relationship (SAR)Explored variations in substituents affecting potency and selectivity against human kinases .

Mechanism of Action

The mechanism of action of 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the naphthyridine moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name/ID Core Structure Key Substituents Biological Activity Notable Data References
Target Compound 1,8-Naphthyridine 4-Methylbenzenesulfonyl-piperidin-4-yl Under investigation N/A
5a10 1,8-Naphthyridin-4(1H)-one 4-Chlorobenzyl, piperazine-carbonyl Unspecified MP: 181–183°C; IR: 1714 cm⁻¹ (C=O)
Compounds 8/9 1,8-Naphthyridine Piperidin-1-yl, morpholinomethyl Antituburcular Synthesized via sealed-tube heating
Compound 67 1,8-Naphthyridine 4-Arylazo, 1-naphthol Antibacterial 60–84% yields
DMPI/CDFII Indole Piperidin-4-yl, sulfonyl/chlorophenyl MRSA synergists Synergy with carbapenems

Biological Activity

The compound 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₂O₂S
  • Molecular Weight : 342.42 g/mol

This compound features a naphthyridine core with a piperidine ring substituted by a methylbenzenesulfonyl group, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related naphthyridines can inhibit the growth of various bacterial strains and fungi. The specific mechanism often involves interference with nucleic acid synthesis or disruption of membrane integrity.

Antiparasitic Activity

Naphthyridine derivatives have been explored for their efficacy against parasitic infections. For example, compounds structurally similar to this compound have demonstrated potent inhibitory effects against Plasmodium falciparum, the causative agent of malaria. The compound's mechanism appears to involve inhibition of phosphatidylinositol-4-kinase β (PI4K), crucial for the parasite's survival .

Case Studies

  • Malaria Treatment : A study highlighted the effectiveness of naphthyridine derivatives in reducing parasitemia in P. falciparum infected mice models by over 80% at specific dosages . This suggests that similar compounds might be developed into therapeutic agents for malaria.
  • Antifilarial Activity : Another case study indicated that benzopyrone derivatives exhibited macrofilaricidal activity against Brugia malayi, showcasing the potential for naphthyridine-based compounds in treating filarial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research has identified key substituents that enhance potency and selectivity:

SubstituentEffect on ActivityReference
Methyl group on piperidineIncreased potency against P. falciparum
Sulfonamide groupEnhanced solubility and bioavailability
Variations at the naphthyridine coreAltered binding affinity to target enzymes

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for its development as a therapeutic agent. Initial studies suggest favorable absorption characteristics; however, further investigation into its metabolism and excretion pathways is necessary to assess long-term safety.

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReactantsSolventTime (h)Yield (%)Ref.
Sulfonylation4-Methylbenzenesulfonyl chloride, PiperidineDCM2480–85
Coupling1,8-Naphthyridine precursorEthanol4884

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:
Computational approaches like quantum chemical reaction path searching (e.g., using density functional theory) predict reactive intermediates and transition states. For example:

  • In Silico Screening : Molecular docking studies assess binding affinity to target proteins (e.g., anti-Parkinson’s agents) .
  • Reaction Optimization : ICReDD’s methods integrate computational predictions with experimental data to narrow optimal conditions (e.g., solvent polarity, temperature) for synthesizing derivatives .
  • Example : Sonochemical synthesis (ultrasound-assisted) reduces reaction time by 50% compared to thermal methods, as validated for analogous 1,8-naphthyridine derivatives .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., observed m/z 473.1268 vs. calculated 473.1250 ).
  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., piperidine protons at δ 1.5–3.0 ppm; naphthyridine aromatic signals at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Detects functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm1^{-1}) .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Methodological Answer:
Contradictions (e.g., unexpected splitting in NMR or MS adducts) require:

Multi-Technique Validation : Cross-validate using 2D NMR (COSY, HSQC) and X-ray crystallography if available.

Isotopic Labeling : For ambiguous proton environments, deuterated analogs can simplify spectra .

Computational NMR Prediction : Tools like ACD/Labs or Gaussian simulate expected shifts, aligning discrepancies with experimental data .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritancy .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design derivatives via regioselective functionalization of the naphthyridine core?

Methodological Answer:

  • Electrophilic Aromatic Substitution : Nitration or halogenation at C3/C5 positions using HNO3_3/H2_2SO4_4 or NXS (X = Cl, Br) .
  • Thiation : Replace carbonyl groups with thiocarbonyl using P2_2S5_5 in pyridine (e.g., 4-thioxo-1,8-naphthyridine derivatives ).
  • Sonochemical Functionalization : Ultrasound enhances reaction efficiency for morpholinomethyl or sulfonamide derivatives .

Q. Table 2: Example Derivative Syntheses

DerivativeMethodConditionsYield (%)Ref.
7-Methyl-3-(morpholinomethyl)-1,8-naphthyridineSonochemicalDMF, POCl3_3, 60°C75
4-Thioxo-1,8-naphthyridineThiationP2_2S5_5, pyridine, reflux98

Advanced: What strategies address low yields in large-scale synthesis?

Methodological Answer:

  • Process Control : Real-time monitoring (e.g., PAT tools) adjusts parameters like pH and temperature .
  • Membrane Separation : Purify intermediates via nanofiltration to remove byproducts .
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance sulfonylation efficiency .

Basic: How to assess compound stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC .
  • Lyophilization : For hygroscopic derivatives, lyophilize and store under argon .

Advanced: How to integrate this compound into metal-organic frameworks (MOFs) for catalytic applications?

Methodological Answer:

  • Coordination Sites : Utilize the naphthyridine’s nitrogen atoms to bind transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) .
  • Solvothermal Synthesis : React with metal salts (e.g., Zn(NO3_3)2_2) in DMF at 100°C to form MOFs .

Advanced: How to validate anti-Parkinson’s activity via in silico and in vitro models?

Methodological Answer:

  • Molecular Dynamics Simulations : Predict blood-brain barrier permeability using PAMPA assays .
  • Dopaminergic Neuron Models : Test neuroprotection against MPP+^+-induced toxicity in SH-SY5Y cells .

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